Comparative Systemic Exposure: Irilone Achieves Disproportionately High Plasma Levels in Humans
Irilone is the second most abundant isoflavone detected in human plasma following ingestion of a red clover supplement, despite constituting a minor fraction (12%) of the ingested isoflavones [1]. This is in direct contrast to the predominant supplement components, formononetin and biochanin A, which undergo extensive biotransformation and are not detected as parent compounds at comparable levels. This differential exposure profile is a critical differentiator from analogs like formononetin, which serves as a prodrug for daidzein [1]. The calculated estrogenic contribution of irilone is approximately 50% of the E2 equivalents estimated for daidzein, despite its lower concentration in the supplement [1].
| Evidence Dimension | Relative Abundance in Human Plasma (Post-RCDS Ingestion) |
|---|---|
| Target Compound Data | Second most abundant isoflavone (ranking after daidzein); ~50% of daidzein's E2 equivalents [1] |
| Comparator Or Baseline | Daidzein (most abundant); Formononetin (major supplement component, but low parent exposure) [1] |
| Quantified Difference | Irilone content in RCDS: 1.8–10.9 mg/g (5–18% of major isoflavones); Contributes disproportionately to overall estrogenic potential [1] |
| Conditions | Human intervention study following consumption of a standardized red clover-based dietary supplement [1] |
Why This Matters
High systemic exposure to the parent compound is a prerequisite for exerting direct pharmacological effects, making irilone a more relevant target for bioactivity studies than other red clover isoflavones with lower bioavailability.
- [1] Lutter, S., et al. (2014). The isoflavone irilone contributes to the estrogenic potential of dietary supplements containing red clover. Archives of Toxicology, 88, 309–321. View Source
